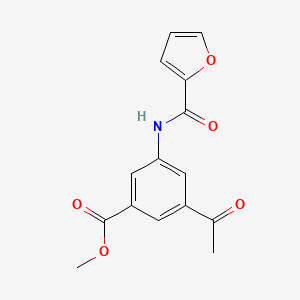
Methyl 3-acetyl-5-(2-furoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-acetyl-5-(2-furoylamino)benzoate is a chemical compound with the molecular formula C15H13NO5 and a molecular weight of 287.275 g/mol . This compound is known for its unique structure, which includes a furoylamino group attached to a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The preparation of Methyl 3-acetyl-5-(2-furoylamino)benzoate typically involves synthetic organic chemistry techniques. One common method includes the reaction of 3-acetyl-5-amino benzoic acid with furoyl chloride in the presence of a base such as pyridine. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to yield this compound . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 3-acetyl-5-(2-furoylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Methyl 3-acetyl-5-(2-furoylamino)benzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 3-acetyl-5-(2-furoylamino)benzoate involves its interaction with specific molecular targets. The furoylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Methyl 3-acetyl-5-(2-furoylamino)benzoate can be compared with other similar compounds, such as:
Methyl 3-(2-furoylamino)benzoate: Lacks the acetyl group, which may affect its reactivity and biological activity.
Ethyl 3-acetyl-5-(2-furoylamino)benzoate: Similar structure but with an ethyl ester instead of a methyl ester, potentially influencing its solubility and reactivity.
Methyl 3-acetyl-5-(2-thienylamino)benzoate: Contains a thienyl group instead of a furoyl group, which may alter its chemical and biological properties
Properties
Molecular Formula |
C15H13NO5 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
methyl 3-acetyl-5-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C15H13NO5/c1-9(17)10-6-11(15(19)20-2)8-12(7-10)16-14(18)13-4-3-5-21-13/h3-8H,1-2H3,(H,16,18) |
InChI Key |
YJSZLHACRQHPOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















